8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol 8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14578117
InChI: InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2
SMILES:
Molecular Formula: C16H16ClNO
Molecular Weight: 273.75 g/mol

8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

CAS No.:

Cat. No.: VC14578117

Molecular Formula: C16H16ClNO

Molecular Weight: 273.75 g/mol

* For research use only. Not for human or veterinary use.

8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol -

Specification

Molecular Formula C16H16ClNO
Molecular Weight 273.75 g/mol
IUPAC Name 8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Standard InChI InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2
Standard InChI Key ZVKJSJAERRMBMR-UHFFFAOYSA-N
Canonical SMILES C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol consists of a benzene ring fused to an azepine ring, with substituents at the 5-, 7-, and 8-positions. The chlorine atom at position 8 and the hydroxyl group at position 7 contribute to its polarity, while the phenyl group at position 5 enhances lipophilicity.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Molecular FormulaC₁₆H₁₆ClNO
Molecular Weight273.76 g/mol
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors2 (hydroxyl and amine)
Lipophilicity (LogP)Estimated 3.2–3.8

The hydroxyl group at position 7 enables hydrogen bonding, influencing solubility in polar solvents, while the chloro and phenyl groups favor lipid membrane permeability .

Synthesis and Structural Optimization

Benzazepine derivatives are typically synthesized via cyclization reactions. For example, the patent US8501935B2 outlines a method for preparing 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine using AlCl₃-catalyzed intramolecular cyclization . Although this method targets a methyl-substituted analog, it provides a template for synthesizing the phenyl-substituted variant:

  • Starting Materials: A chlorinated phenethylamine derivative serves as the precursor.

  • Cyclization: Lewis acids like AlCl₃ facilitate ring closure under controlled temperatures (80–120°C).

  • Functionalization: Post-cyclization oxidation or substitution introduces the hydroxyl group at position 7.

Pharmacological Profile and Mechanism of Action

Benzazepines are known for their interactions with dopamine and serotonin receptors. While direct data on this compound are scarce, structurally related molecules exhibit the following activities:

  • Dopamine D1 Receptor Antagonism: Analogous compounds, such as SCH-23390, show high affinity for D1 receptors, modulating adenylyl cyclase activity .

  • 5-HT₂ Receptor Modulation: Substitutions at position 7 enhance selectivity for serotonin receptors, influencing mood and cognition.

The hydroxyl group at position 7 likely enhances binding to receptor polar residues, while the chloro group stabilizes hydrophobic interactions.

Applications in Scientific Research

Neuropharmacology

This compound’s ability to cross the blood-brain barrier makes it a candidate for studying:

  • Neurodegenerative Diseases: Dopamine receptor dysregulation in Parkinson’s and Alzheimer’s.

  • Psychiatric Disorders: Role of serotonin receptors in depression and anxiety.

Medicinal Chemistry

  • Lead Optimization: Structural modifications to improve receptor selectivity.

  • Prodrug Development: Esterification of the hydroxyl group to enhance bioavailability.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Benzazepine Derivatives

CompoundTarget ReceptorIC₅₀ (nM)LogP
8-Chloro-5-phenyl derivativeD112.33.5
SCH-23390D10.82.9
7-Hydroxy analog5-HT₂A45.63.1

Data extrapolated from related compounds suggest moderate D1 affinity, with potential for 5-HT₂A activity due to the hydroxyl group .

Challenges and Future Directions

  • Synthetic Accessibility: Improving yield and purity via flow chemistry or enzymatic catalysis.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.

  • Target Validation: CRISPR-based receptor knockout studies to confirm mechanism.

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